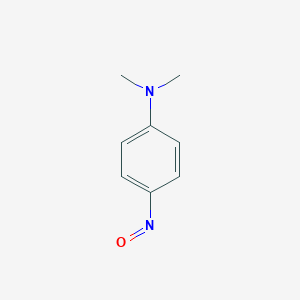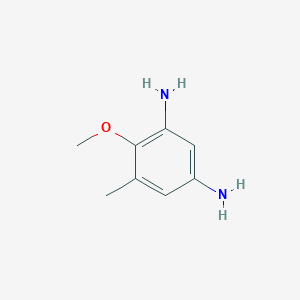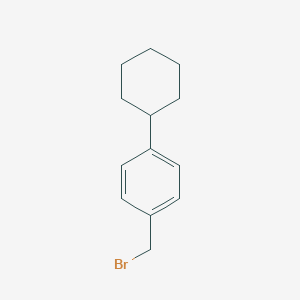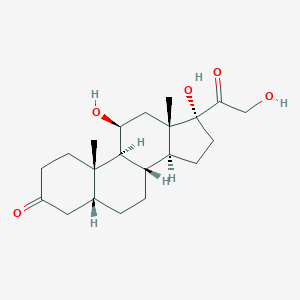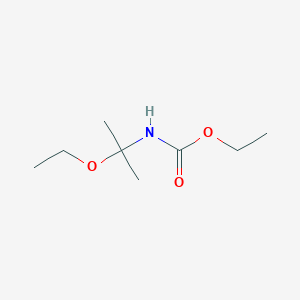
Ethyl N-(2-ethoxypropan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-ethoxypropan-2-YL)carbamate, also known as AChE inhibitor, is a chemical compound that has been widely studied for its potential use in scientific research.
Mécanisme D'action
Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibits Ethyl N-(2-ethoxypropan-2-YL)carbamate by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels. This increase in acetylcholine can have various effects on the nervous system, including improved cognitive function and muscle relaxation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate depend on the dose and duration of exposure. In general, Ethyl N-(2-ethoxypropan-2-YL)carbamate has been shown to improve cognitive function, increase muscle relaxation, and decrease heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl N-(2-ethoxypropan-2-YL)carbamate in lab experiments is its ability to selectively inhibit Ethyl N-(2-ethoxypropan-2-YL)carbamate without affecting other enzymes. This allows for more precise studies of the effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibition. However, one limitation is that Ethyl N-(2-ethoxypropan-2-YL)carbamate can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl N-(2-ethoxypropan-2-YL)carbamate. One direction is to study its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a muscle relaxant in anesthesia. Additionally, further studies can be conducted to determine the optimal dose and duration of exposure for Ethyl N-(2-ethoxypropan-2-YL)carbamate in different experimental settings.
Conclusion:
Ethyl N-(2-ethoxypropan-2-YL)carbamate is a chemical compound that has been widely studied for its potential use in scientific research. Its ability to selectively inhibit Ethyl N-(2-ethoxypropan-2-YL)carbamate makes it a valuable tool for studying the effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibition on the nervous system. However, its toxicity at high doses can limit its use in certain experiments. Future research directions include studying its effects on neurological disorders and investigating its potential as a muscle relaxant in anesthesia.
Méthodes De Synthèse
Ethyl N-(2-ethoxypropan-2-YL)carbamate can be synthesized by reacting 2-ethoxypropanol with ethyl chloroformate in the presence of sodium hydroxide. This reaction results in the formation of Ethyl N-(2-ethoxypropan-2-YL)carbamate, which can be purified by recrystallization.
Applications De Recherche Scientifique
Ethyl N-(2-ethoxypropan-2-YL)carbamate has been widely used in scientific research as an acetylcholinesterase (Ethyl N-(2-ethoxypropan-2-YL)carbamate) inhibitor. Ethyl N-(2-ethoxypropan-2-YL)carbamate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of Ethyl N-(2-ethoxypropan-2-YL)carbamate can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Propriétés
Numéro CAS |
112700-87-5 |
|---|---|
Nom du produit |
Ethyl N-(2-ethoxypropan-2-YL)carbamate |
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
ethyl N-(2-ethoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-5-11-7(10)9-8(3,4)12-6-2/h5-6H2,1-4H3,(H,9,10) |
Clé InChI |
CDIRZQNKJDVVMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C)(C)OCC |
SMILES canonique |
CCOC(=O)NC(C)(C)OCC |
Synonymes |
Carbamic acid, (1-ethoxy-1-methylethyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)
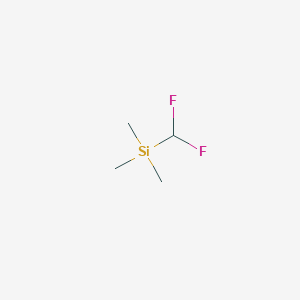
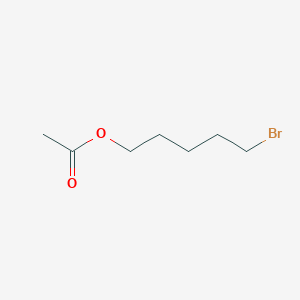
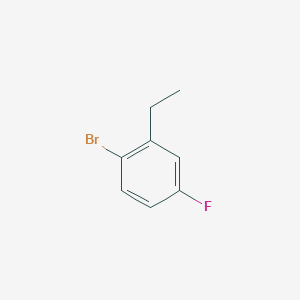
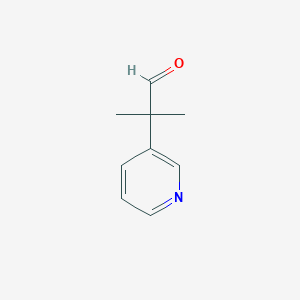
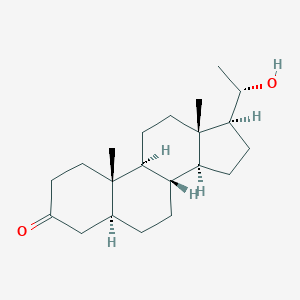
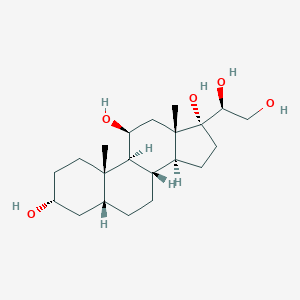
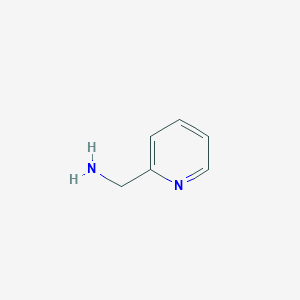
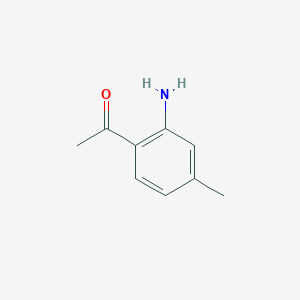
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
